N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-20-12-3-2-4-13(7-12)21-9-15(19)16-11-5-10(8-17)14(18)6-11/h2-4,7,10-11,14,17-18H,5-6,8-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEUVKCZUGWGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2CC(C(C2)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of hydroxyl and hydroxymethyl groups: These functional groups can be introduced via selective hydroxylation and methylation reactions.
Attachment of the acetamide moiety: This step involves the reaction of the cyclopentyl intermediate with an acetamide derivative.
Coupling with methoxyphenoxy group: The final step involves the coupling of the acetamide intermediate with a methoxyphenoxy compound under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenoxy)acetamide exhibits various biological activities that make it a candidate for therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.
- Cytotoxicity : Investigations have shown promising results against cancer cell lines, demonstrating selective cytotoxicity towards human cancer cells while sparing normal cells. For instance, compounds with similar structural motifs have exhibited IC50 values indicating effective inhibition of cell viability.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase, which is significant in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
| Study Title | Objective | Findings | Year |
|---|---|---|---|
| Antimicrobial Activity Evaluation | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
| Anticancer Activity Evaluation | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability with IC50 = 15 µM after 48 hours | 2023 |
| Anti-inflammatory Properties Study | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |
Mechanism of Action
The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Altering cellular processes: Affecting cell signaling, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Cyclopentyl Groups
(a) N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives
- Structure : These derivatives replace the 3-hydroxy-4-(hydroxymethyl) group with a thiazole ring fused to phenyl substituents (e.g., 4a-4i in ) .
- Activity : Demonstrated MAO-B inhibition (IC₅₀: 0.1–5 µM), crucial for neurodegenerative disease research. The thiazole ring enhances π-π stacking with enzyme active sites, unlike the polar hydroxymethyl group in the target compound .
- SAR Insight : Bulky aromatic substituents improve MAO-B selectivity but reduce solubility, whereas polar groups (e.g., hydroxymethyl) may enhance bioavailability .
(b) N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanecarboxamide
Analogues with Varied Phenoxy Acetamide Substituents
(a) N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide
- Structure: Retains the 3-methoxyphenoxy group but replaces the cyclopentyl moiety with a benzothiazole-linked phenyl ring .
- Properties: The benzothiazole group increases lipophilicity (logP: ~3.5 vs.
(b) 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
Analogues with Hydroxymethyl or Polar Functional Groups
(a) (2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide
- Structure : Shares the hydroxymethyl-cyclopentyl motif but includes a hexanamide chain .
- SAR Insight : The extended alkyl chain improves membrane permeability but may reduce target specificity due to increased conformational flexibility .
(b) N-(3-Amino-4-methoxyphenyl)acetamide
Comparative Data Table
Key Research Findings and Implications
- Cyclopentyl Modifications : Polar groups (e.g., hydroxymethyl) improve solubility and bioavailability but may reduce enzyme inhibition potency compared to aromatic substituents .
- Phenoxy Acetamide Core: The 3-methoxyphenoxy group is versatile, with its activity profile highly dependent on adjacent substituents. Sulfamoyl or benzothiazole groups enhance cytotoxicity, while hydroxymethylcyclopentyl groups may favor CNS-targeted applications .
- Synthetic Routes : Nickel Raney reduction and isothiocyanate reactions (used in cyclopentyl derivatives) are scalable but require optimization for polar functional groups .
Biological Activity
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenoxy)acetamide, with the CAS number 1421451-25-3, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₅H₂₁NO₅
- Molecular Weight : 295.33 g/mol
- Structure : The compound features a cyclopentyl ring with hydroxy and hydroxymethyl substitutions, linked to an acetamide moiety and a methoxyphenoxy group, which may influence its biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The hydroxy and hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity.
- Receptor Binding : The methoxyphenoxy moiety may facilitate binding to specific receptors, influencing signaling pathways.
- Hydrophobic Interactions : The overall structure allows for hydrophobic interactions with lipid membranes or protein pockets, enhancing cellular uptake and efficacy.
Antitumor Activity
Several studies have investigated the antitumor properties of compounds structurally related to this compound. For instance:
Neuroprotective Effects
Research on related compounds has shown neuroprotective effects, particularly in models of neurodegeneration. These compounds demonstrate the ability to reduce oxidative stress and inflammation in neuronal cells, which could be extrapolated to suggest similar properties for this compound.
Case Studies
- In Vitro Cell Line Studies : In vitro studies using cancer cell lines (e.g., A431 vulvar epidermal carcinoma) have shown that derivatives with similar structures can inhibit cell proliferation and migration . While specific data on this compound is not available, the trends observed in related compounds are promising.
- Mechanistic Insights : Research has indicated that modifications in the acetamide group can lead to varying degrees of biological activity. For example, compounds with enhanced hydrophobic characteristics exhibited improved interaction with cellular membranes, leading to increased bioavailability and efficacy .
Comparative Analysis of Related Compounds
Q & A
Basic: What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the cyclopentyl core. Key steps include:
Ring Functionalization: Introduce hydroxy and hydroxymethyl groups via hydroxylation and hydroxymethylation reactions under controlled pH (e.g., borane-THF complex for hydroxymethylation) .
Acetamide Coupling: Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach 2-(3-methoxyphenoxy)acetamide to the cyclopentyl intermediate .
Purification: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization (ethanol/water) to isolate the product .
Optimization Parameters:
| Step | Solvent | Temperature (°C) | Catalyst/Yield (%) |
|---|---|---|---|
| Hydroxymethylation | THF | 0–25 | Borane-THF / 75–85 |
| Acetamide Coupling | DMF | 25–40 | EDC/HOBt / 60–70 |
| Purification | Ethanol/Water | −20 (crystallization) | N/A |
Critical Factors: Solvent polarity, reaction time (6–24 hr), and inert atmosphere (N₂/Ar) to prevent oxidation .
Basic: Which spectroscopic techniques are prioritized for structural characterization?
Methodological Answer:
NMR Spectroscopy:
- ¹H/¹³C NMR: Assign peaks for cyclopentyl protons (δ 1.5–2.5 ppm), hydroxymethyl (δ 3.3–3.7 ppm), and methoxyphenoxy (δ 6.8–7.2 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm spatial proximity of functional groups .
Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <5 ppm mass error .
X-ray Crystallography: Resolve absolute configuration if single crystals are obtained (slow evaporation from ethanol) .
Advanced: How to resolve conflicting structural data from NMR and X-ray crystallography?
Methodological Answer:
Repetition: Re-run NMR under standardized conditions (e.g., 500 MHz, CDCl₃) to rule out solvent or temperature artifacts .
Complementary Techniques:
- IR Spectroscopy: Verify carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) stretches .
- Computational Validation: Perform DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental NMR/X-ray data .
Dynamic NMR: Assess conformational flexibility (e.g., cyclopentyl ring puckering) causing signal splitting .
Advanced: What strategies assess metabolic stability in preclinical models?
Methodological Answer:
In Vitro Assays:
- Microsomal Incubations: Use liver microsomes (human/rat) with NADPH cofactor; monitor degradation via LC-MS/MS over 60 min .
- CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms to identify metabolic hotspots .
In Vivo Studies: Administer compound (IV/PO) to rodents; collect plasma/bile for pharmacokinetic profiling (AUC, t₁/₂) .
Metabolite ID: Use high-resolution MSⁿ to identify hydroxylated or glucuronidated metabolites .
Advanced: How to design pH/temperature-dependent reactivity studies?
Methodological Answer:
pH Variation: Prepare buffered solutions (pH 2–10) and incubate compound at 37°C. Monitor hydrolysis via HPLC:
- Acidic Conditions: Cleavage of acetamide bond (retention time shift) .
- Basic Conditions: Demethylation of methoxy group (new peak at δ 6.5 ppm in NMR) .
Thermal Stability: Use DSC/TGA to determine decomposition onset temperature. Isolate degradation products for structural analysis .
Advanced: What computational approaches predict target interactions?
Methodological Answer:
Molecular Docking: Use AutoDock Vina to model interactions with potential targets (e.g., kinases, GPCRs). Key parameters:
- Grid Box: Center on catalytic site (20 ų).
- Scoring Function: AMBER force field for binding affinity (ΔG < −8 kcal/mol) .
MD Simulations: Run 100 ns simulations (GROMACS) to assess binding stability (RMSD < 2 Å) .
Validation: Compare with experimental IC₅₀ values from enzyme inhibition assays .
Basic: How to address solubility challenges in formulation?
Methodological Answer:
Co-Solvents: Use PEG-400/ethanol mixtures (20–30% v/v) to enhance aqueous solubility .
Solid Dispersion: Prepare with PVP-K30 (1:3 ratio) via spray drying; confirm amorphous state via XRD .
pH Adjustment: Solubilize as sodium salt (pH 8.5) for parenteral formulations .
Advanced: Strategies for regioselective cyclopentyl modifications?
Methodological Answer:
Protecting Groups: Temporarily block hydroxymethyl with TBSCl before functionalizing the 3-hydroxy position .
Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective epoxidation .
Click Chemistry: Introduce triazole moieties via CuAAC (CuSO₄/sodium ascorbate) at the hydroxymethyl site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
